Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone
Description
Properties
IUPAC Name |
1,6-diazaspiro[3.3]heptan-1-yl(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9(8-2-1-5-14-8)12-4-3-10(12)6-11-7-10/h1-2,5,11H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAGXFZHZWVWNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CNC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination and Cyclization
A practical route to 2,6-diazaspiro[3.3]heptanes involves reductive amination of aldehydes with primary amines, followed by base-mediated cyclization. For example, treatment of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine with potassium tert-butoxide in tetrahydrofuran (THF) at 70°C induces cyclization to form 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane in high yield. This method leverages the nucleophilic displacement of chloride by the amine, forming the spirocyclic structure.
Key Reaction Conditions :
Double Alkylation of Active Methylene Compounds
An alternative approach involves alkylating active methylene compounds with bis-electrophilic reagents. For instance, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (3 ) reacts with diethyl malonate in the presence of sodium hydride (NaH) to form diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (7 ) in 88% yield. Adapting this strategy, analogous bis-bromides could alkylate diamines or nitrile-containing precursors to assemble the 1,6-diazaspiro[3.3]heptane scaffold.
Key Reaction Conditions :
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Electrophile : 1,1-Bis(bromomethyl)cyclobutane derivatives
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Base : NaH (60% dispersion in mineral oil)
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Solvent : Dimethylformamide (DMF)
Introduction of the Furan-2-yl Carbonyl Group
Once the spirocyclic core is synthesized, the furan-2-yl carbonyl group is introduced via acylation.
Acylation with 2-Furoyl Chloride
2-Furoyl chloride serves as a robust acylating agent due to its high reactivity. Reacting the secondary amine of 1,6-diazaspiro[3.3]heptane with 2-furoyl chloride in the presence of a base like triethylamine (Et₃N) facilitates the formation of the target methanone.
Representative Procedure :
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Dissolve 1,6-diazaspiro[3.3]heptane (1.0 equiv) in dichloromethane (DCM).
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Add Et₃N (2.0 equiv) and cool to 0°C.
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Slowly add 2-furoyl chloride (1.1 equiv) dropwise.
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Warm to room temperature and stir for 12 hours.
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Quench with water, extract with DCM, and purify via column chromatography.
Challenges :
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Regioselectivity : The acylation must occur selectively at the 1-position nitrogen. Steric and electronic factors influence this selectivity.
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Side Reactions : Over-acylation or hydrolysis of the acid chloride must be mitigated using controlled stoichiometry and anhydrous conditions.
Convergent Synthesis Strategies
A convergent approach combines the spirocyclic core and acyl group in later stages, improving modularity and yield.
Synthesis of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone Analogues
PubChem data for 1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone (CID 58546706) reveals that acylation of the spirocyclic amine with acetyl chloride proceeds efficiently. By substituting acetyl chloride with 2-furoyl chloride, the target compound can be synthesized under similar conditions.
Optimized Conditions :
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Acylating Agent : 2-Furoyl chloride (1.1 equiv)
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Base : Et₃N (2.0 equiv)
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Solvent : DCM
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Temperature : 0°C to room temperature
Comparative Analysis of Methods
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The spirocyclic structure can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Solvents such as methanol and ethanol are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can lead to the formation of spirocyclic amines .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the potential of furan derivatives, including Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone, as anticancer agents. For instance, research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis .
Case Study:
A study published in Organic Letters demonstrated that derivatives of diazaspiro compounds showed promising cytotoxicity against human cancer cell lines, suggesting that modifications to the furan moiety could enhance their efficacy .
Neurological Disorders
The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders such as Alzheimer's disease. Research has shown that spirocyclic compounds can modulate neurotransmitter systems and exhibit neuroprotective effects .
Case Study:
A patent application highlighted the use of diazaspiro compounds in developing treatments for cognitive decline associated with neurodegenerative diseases, emphasizing their potential as therapeutic agents .
Synthetic Applications
This compound serves as an intermediate in organic synthesis, particularly in creating more complex molecules through various coupling reactions.
Asymmetric Synthesis
Recent advancements in asymmetric synthesis techniques have utilized this compound to produce enantiomerically enriched products. The methodologies developed provide high yields and selectivity, making it a valuable tool for synthesizing pharmaceuticals .
Research Insight:
A study reported yields up to 89% in the asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes using furan derivatives as starting materials, showcasing its utility in generating complex chiral centers .
Mechanism of Action
The mechanism of action of Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The spirocyclic structure provides stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Key Examples:
Demonstrates the importance of the diazaspiro[3.3]heptane core in receptor binding.
Autotaxin Inhibitor [(2-{[(2S)-5-chloro-2,3-dihydro-1H-inden-2-yl]amino}pyrimidin-5-yl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone: Exhibits high potency (IC50 = 0.0678 µM) due to the spirocyclic scaffold’s conformational constraints .
tert-Butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate (3i):
Structural Insights:
- The 1,6-diazaspiro[3.3]heptane ring introduces steric hindrance and hydrogen-bonding capabilities, which are critical for target engagement .
- Compared to oxygen-containing analogs (e.g., 6-oxa-1-azaspiro[3.3]heptane derivatives), the diaza variant offers enhanced solubility and metabolic stability .
Furan-Methanone Derivatives
Key Examples:
(Furan-2-yl)(4-ethoxynaphthalen-1-yl)methanone (3u): Yellow solid, mp 123–124°C, synthesized in 61% yield. IR spectra confirm C=O and C=C stretches .
Dinaphtho[2,1-b]furan-2-yl-methanone Derivatives: Exhibit weak antimicrobial activity (MIC = 128–512 µg/mL) against Salmonella typhimurium and Candida spp. .
Comparison:
- The diazaspiro ring may confer improved pharmacokinetic properties compared to simple furan-methanones .
Spirocyclic Analogs with Oxygen/Nitrogen Heteroatoms
Key Examples:
(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone: CAS RN 1223573-51-0, molecular weight 282.13 g/mol. Used in medicinal chemistry as a building block .
Furan-2-yl((2R,6R)-tricyclo[2.2.1.0²,⁶]heptan-1-yl)methanone (19h): Synthesized in 51% yield; HRMS and NMR confirm structure .
Comparison:
- Rigid tricyclic systems (e.g., 19h) show reduced synthetic accessibility compared to diazaspiro[3.3]heptane derivatives .
Data Tables
Table 1. Physicochemical Properties of Selected Methanone Derivatives
Biological Activity
Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds with a diazaspiro structure often interact with biological targets such as enzymes and receptors. The furan moiety may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.
Antiviral Activity
Recent studies have highlighted the antiviral potential of furan derivatives. For instance, derivatives structurally similar to this compound have been shown to inhibit the main protease (Mpro) of SARS-CoV-2, indicating a possible application in COVID-19 treatment. One study reported that a related compound exhibited an IC50 value of 1.55 μM against Mpro, demonstrating significant potency against viral replication .
Anticancer Properties
The compound's ability to inhibit cancer cell proliferation has been investigated in various cancer cell lines. For example:
These values suggest that the compound may serve as a lead for developing new anticancer agents.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies indicated that this compound exhibited low cytotoxicity in normal human cell lines, with CC50 values exceeding 100 μM, which is favorable for therapeutic applications .
Case Study 1: SARS-CoV-2 Inhibition
A study focused on the inhibition of SARS-CoV-2 Mpro by derivatives similar to this compound found that compounds with modifications at the furan position showed enhanced binding affinity and inhibitory activity. The most potent derivative had an IC50 value of 1.55 μM, highlighting the importance of structural optimization in drug design .
Case Study 2: Anticancer Activity
In another investigation, researchers evaluated the anticancer effects of diazaspiro compounds on various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell cycle progression in PC-3 cells, making them promising candidates for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Furan-2-yl(1,6-diazaspiro[3.3]heptan-1-yl)methanone?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous spiro compounds are prepared using tert-butyl chloroformate and a base (e.g., triethylamine) in dichloromethane at low temperatures to ensure high yield and purity . Enantioselective routes may employ iridium catalysis with allyl acetates and Cs₂CO₃ in DMF at 70–90°C, achieving yields up to 87% .
- Key Steps :
- Use of tert-butyl-protected intermediates for stability during synthesis.
- Purification via flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry. For example, ¹H NMR chemical shifts for spiro protons typically appear at δ 3.5–4.5 ppm .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ matching theoretical m/z) .
- FTIR : Absorption bands for carbonyl (C=O, ~1700 cm⁻¹) and furan (C-O-C, ~1250 cm⁻¹) groups .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) to resolve hydrogen bonding and crystal packing, often in monoclinic systems (space group P2₁/n) .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved using asymmetric catalysis?
- Methodology : Iridium-catalyzed amination with chiral ligands achieves enantiomeric excess (ee) up to 89%. For example, allyl acetates react with spiro-diazaspiroheptane derivatives in DMF at 70°C, with ee confirmed via HPLC analysis .
- Key Parameters :
- Catalyst loading (e.g., 100 mol% substrate, 300 mol% Cs₂CO₃).
- Temperature control to minimize racemization .
Q. What computational methods predict its interaction with biological targets?
- Approaches :
- Molecular docking : Quantum chemistry-based QSPR models (e.g., CC-DPS) to simulate binding affinities for enzymes or receptors .
- MD simulations : Aliphatic index and thermostability analysis (via tools like GROMACS) to assess protein-compound interactions .
- Case Study : Analogous furan-2-yl methanones show anti-cancer activity by inhibiting metabolic enzymes (e.g., dehydrogenases) .
Q. How do reaction conditions influence substitution patterns in derivatives of this compound?
- Mechanistic Insights :
- Nucleophilic substitution : K₂CO₃ in acetonitrile at 70°C facilitates nitro group reduction or aryl displacement .
- Oxidation/Reduction : LiAlH₄ in anhydrous ether reduces carbonyl groups, while KMnO₄ in acidic media oxidizes spiro-amine moieties .
- Data Table : Common Reagents and Outcomes
| Reaction Type | Reagent/Conditions | Major Product | Yield |
|---|---|---|---|
| Substitution | K₂CO₃, CH₃CN, 70°C | Aminophenyl derivatives | 54–87% |
| Reduction | LiAlH₄, ether | Alcohols/Amines | ~75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
